molecular formula C19H15N3OS B2471566 12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene CAS No. 379247-35-5

12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene

Cat. No. B2471566
CAS RN: 379247-35-5
M. Wt: 333.41
InChI Key: BKQKELMDWVBPJB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a quinoline moiety. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For quinoline, it is known to be a colorless oil, with a density of 1.058 g/cm3, a melting point of -2 °C, and a boiling point of 248 °C .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some quinoline derivatives are used as antimalarial drugs, and their mechanism of action involves inhibiting heme detoxification in malaria parasites .

Safety and Hazards

Like many organic compounds, quinoline is likely to be flammable and should be handled with care. It may also pose health hazards if ingested, inhaled, or comes into contact with the skin .

Future Directions

The future directions for research would depend on the properties and potential applications of the compound. Quinoline and its derivatives have been extensively studied for their medicinal properties, especially as antimalarial and antimicrobial agents .

properties

IUPAC Name

12-(2-methylquinolin-8-yl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-11-8-9-12-4-2-6-14(17(12)22-11)23-18-16-13-5-3-7-15(13)24-19(16)21-10-20-18/h2,4,6,8-10H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQKELMDWVBPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCC5)SC4=NC=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene

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